molecular formula C12H21NO3 B3098381 N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde CAS No. 1335031-58-7

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde

Cat. No.: B3098381
CAS No.: 1335031-58-7
M. Wt: 227.30
InChI Key: KNQREOBBZDSHPN-NXEZZACHSA-N
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Description

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aminocyclohexyl-carbaldehyde structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It’s known that the compound belongs to the class of boc-protected amines . These compounds are often used in organic synthesis, particularly in peptide chemistry, due to their stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Mode of Action

The compound interacts with its targets through the Boc protecting group. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under anhydrous acidic conditions .

Biochemical Pathways

The compound plays a role in the protection and deprotection of amino groups in biochemical pathways, particularly in peptide synthesis . The Boc group can be introduced and removed under various conditions, allowing for the manipulation of complex polyfunctional molecules .

Result of Action

The introduction and removal of the Boc group allow for the manipulation of complex polyfunctional molecules, particularly in peptide synthesis . This manipulation can lead to the creation of various biologically active compounds.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . Additionally, the compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it could potentially be stable in various environments .

Biochemical Analysis

Biochemical Properties

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines and amino acids. This compound interacts with various enzymes and proteins, including transaminases and dehydrogenases. These interactions are essential for the transfer of amino groups and the formation of new carbon-nitrogen bonds. The nature of these interactions involves the formation of Schiff bases and subsequent reduction or transamination reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain proteases by forming a stable adduct with the active site serine residue. Conversely, it can activate other enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under acidic or basic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as promoting cell survival and reducing inflammation. At high doses, it can be toxic and cause adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s and aldehyde dehydrogenases. These metabolic processes can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism . These localization patterns are important for understanding the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of Boc-protected amines, including this compound, often involves large-scale reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Deprotection: Free amines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQREOBBZDSHPN-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
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N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
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N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
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